N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Description
Significance of the Isoquinoline (B145761) Carboxamide Scaffold in Medicinal Chemistry Research
The isoquinoline carboxamide scaffold is a key pharmacophore in a multitude of biologically active compounds. The presence of the carboxamide group allows for crucial hydrogen bonding interactions with biological targets, a feature that is fundamental to the mechanism of action of many drugs. This functional group, combined with the rigid and planar isoquinoline ring system, provides a versatile platform for the design of molecules with specific therapeutic properties.
Research has demonstrated that isoquinoline carboxamide derivatives possess a diverse range of pharmacological activities. For instance, certain derivatives have been investigated as potent anti-inflammatory agents through the inhibition of the stimulator of interferon genes (STING) pathway. nih.gov The inhibition of overactivated STING signaling is a promising strategy for alleviating symptoms of autoimmune and autoinflammatory diseases. nih.gov Furthermore, the isoquinoline carboxamide moiety has been incorporated into molecules targeting various enzymes and receptors, highlighting its broad applicability in drug discovery.
Overview of Dihydroisoquinoline Derivatives in Contemporary Pharmaceutical Research
Dihydroisoquinoline derivatives, which represent a partially saturated form of the isoquinoline ring system, have garnered significant attention in contemporary pharmaceutical research. This structural modification imparts a three-dimensional character to the molecule, which can lead to enhanced binding affinity and selectivity for biological targets compared to their fully aromatic counterparts.
The 3,4-dihydro-2(1H)-isoquinoline framework is a core component of numerous compounds with demonstrated therapeutic potential. For example, derivatives of this scaffold have been explored for their cardiovascular effects. nih.gov The flexibility of the dihydroisoquinoline ring allows for the adoption of conformations that can effectively interact with the active sites of enzymes and the binding pockets of receptors.
Rationale for Focused Investigation on N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide
The specific combination of the N-phenyl group with the 3,4-dihydro-2(1H)-isoquinolinecarboxamide core presents a unique molecular architecture that warrants focused investigation. The rationale for this is rooted in the known biological activities of closely related compounds and the potential for synergistic or novel pharmacological effects arising from this specific structural arrangement.
The scientific interest in this compound can be contextualized by examining the research on analogous heterocyclic systems. For instance, a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against monoamine oxidase (MAO)-A and MAO-B, as well as cholinesterases. nih.gov These enzymes are critical targets in the treatment of neurodegenerative disorders and depression. nih.gov
The designed molecules in that study consisted of three key components: an isoquinoline ring, an acyclic carboxamide moiety, and a benzyl (B1604629) group linked to the carboxamide. nih.gov The acyclic carboxamide portion, with its hydrogen bond donor and acceptor sites, was identified as crucial for interactions with the active sites of the target enzymes. nih.gov This provides a strong indication that the this compound structure possesses the necessary features for biological activity.
Furthermore, the replacement of a piperazine (B1678402) benzamide (B126) moiety with a tetrahydroisoquinoline (a related dihydroisoquinoline structure) scaffold has been explored to improve metabolic stability and solubility in the development of HIV-1 attachment inhibitors. rsc.org This highlights the favorable pharmacokinetic properties that can be associated with the dihydroisoquinoline core.
While direct experimental data on this compound is limited, the extensive research on its parent scaffolds and closely related analogs provides a compelling case for its potential as a valuable lead compound in medicinal chemistry. Future investigations into its synthesis and biological evaluation are warranted to fully elucidate its pharmacological profile.
Properties
IUPAC Name |
N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(17-15-8-2-1-3-9-15)18-11-10-13-6-4-5-7-14(13)12-18/h1-9H,10-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZWDJQFNRZMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355598 | |
| Record name | ST009797 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83491-16-1 | |
| Record name | ST009797 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Strategies for 3,4-Dihydro-2(1H)-isoquinolinecarboxamides
The synthesis of the broader class of 3,4-dihydro-2(1H)-isoquinolinecarboxamides involves two primary strategic considerations: the construction of the bicyclic isoquinoline (B145761) core and the formation of the external carboxamide bond.
Core Scaffold Construction Approaches
The 3,4-dihydroisoquinoline (B110456) framework is a privileged scaffold found in many natural products and synthetic molecules. researchgate.netresearchgate.net Consequently, numerous innovative synthetic methodologies have been developed for its construction. researchgate.netresearchgate.net These methods include metal-catalyzed and metal-free reactions, multicomponent domino protocols, and various types of cyclization. researchgate.netresearchgate.net
One of the most classical and widely used methods is the Bischler-Napieralski reaction . This reaction involves the cyclodehydration of β-phenethylamides, typically using condensing agents like phosphorus pentoxide or phosphorus oxychloride, to yield 3,4-dihydroisoquinolines. mdpi.comresearchgate.net Another foundational method is the Pictet-Spengler reaction , which condenses a β-arylethylamine with an aldehyde or ketone followed by cyclization to form a 1,2,3,4-tetrahydroisoquinoline (B50084), a direct precursor to the desired scaffold.
More contemporary approaches include intramolecular cyclizations of various precursors. researchgate.net For instance, radical cyclization is a powerful technique for forming the carbon-nitrogen bond necessary for the heterocyclic ring. researchgate.net Other advanced strategies involve palladium-catalyzed C(sp3)-H activation followed by an electrocyclization to construct the dihydroisoquinoline system. nih.gov
| Method | Typical Precursors | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Bischler-Napieralski Reaction | β-Phenethylamides | POCl3 or P2O5, Reflux | mdpi.comresearchgate.net |
| Pictet-Spengler Reaction | β-Arylethylamines, Aldehydes/Ketones | Acid catalysis (e.g., H+) | nih.gov |
| Intramolecular Radical Cyclization | Acyl radicals with azido (B1232118) groups | Radical initiator | researchgate.net |
| C-H Activation/Electrocyclization | Substituted phenethylamines | Palladium catalyst | nih.gov |
Carboxamide Linkage Formation Techniques
The formation of the carboxamide bond is a cornerstone of organic and medicinal chemistry. nih.gov This transformation is typically achieved by reacting the nitrogen atom of the 1,2,3,4-tetrahydroisoquinoline precursor with a carboxylic acid or its derivative. nih.gov
Direct amidation between a carboxylic acid and an amine is challenging due to a competing acid-base reaction that deactivates the amine nucleophile. chemistrysteps.com To overcome this, coupling agents are widely employed. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common. chemistrysteps.com These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. chemistrysteps.com The efficiency of these reactions can be enhanced by additives such as 1-Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (DMAP). nih.gov
Alternatively, the amine can be reacted with more electrophilic carboxylic acid derivatives. The reaction of 1,2,3,4-tetrahydroisoquinoline with an acyl chloride or an isocyanate provides a direct and often high-yielding route to the corresponding carboxamide. nih.govkhanacademy.org For instance, reacting the tetrahydroisoquinoline with phenyl isocyanate in a suitable solvent yields the target N-phenyl carboxamide directly. nih.gov
| Method | Reactants | Key Reagents/Conditions | Reference |
|---|---|---|---|
| DCC/EDC Coupling | Tetrahydroisoquinoline + Carboxylic Acid | DCC or EDC, often with HOBt/DMAP | nih.govchemistrysteps.com |
| Acyl Chloride Acylation | Tetrahydroisoquinoline + Acyl Chloride | Base (e.g., Triethylamine, Pyridine) | khanacademy.org |
| Isocyanate Addition | Tetrahydroisoquinoline + Isocyanate | Inert solvent, often at elevated temperature | nih.gov |
Specific Synthesis Routes for N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide and its Analogues
The synthesis of the specific target compound, this compound, can be accomplished through several distinct pathways.
Classical Coupling Reactions
The most straightforward and classical approach involves the direct coupling of 1,2,3,4-tetrahydroisoquinoline with a phenylcarbonyl synthon. A highly efficient method is the reaction with phenyl isocyanate. In a typical procedure, 1,2,3,4-tetrahydroisoquinoline is treated with phenyl isocyanate in a solvent like dry tetrahydrofuran, often with a base such as triethylamine, and heated to drive the reaction to completion. nih.gov This reaction directly forms the desired N-phenylcarboxamide linkage at the N-2 position of the isoquinoline core. nih.gov
Another classical approach is the use of Buchwald-Hartwig or Ullmann-type C-N coupling reactions, which are powerful methods for forming C(aryl)-N bonds. rsc.org These reactions could potentially couple 1,2,3,4-tetrahydroisoquinoline-2-carboxamide (B2632702) with a halobenzene, although this is a less direct route than isocyanate addition.
Carbon Dioxide Fixation Methodologies
Emerging strategies in green chemistry seek to utilize abundant and non-toxic C1 feedstocks like carbon dioxide (CO2). mdpi.commit.edu While not yet a standard industrial method for this specific molecule, photoredox catalysis offers a promising route for the direct coupling of CO2 with amines. mit.edu
In a potential application of this methodology, CO2 is reduced via a single-electron transfer from a suitable photoredox catalyst to form the highly reactive CO2 radical anion. mit.edu Concurrently, a radical is generated at the α-position to the nitrogen of an N-aryl-1,2,3,4-tetrahydroisoquinoline derivative. The coupling of these two radical species would lead to the formation of an α-amino acid derivative. While this has been demonstrated for the synthesis of α-amino acids, adapting this principle to form the carboxamide directly would represent a significant synthetic innovation. mit.edu This approach avoids the use of pre-activated and often toxic reagents like phosgene (B1210022) derivatives or isocyanates.
Multi-Step Synthesis Pathways
Multi-step syntheses provide the flexibility to build complex molecules and introduce various functionalities. A logical multi-step pathway to this compound would involve the initial construction of the isoquinoline core, followed by the installation of the N-phenylcarboxamide group.
A representative pathway could be:
Core Synthesis : Starting with a suitable β-phenethylamine, a Bischler-Napieralski reaction is performed to construct the 3,4-dihydroisoquinoline ring system. mdpi.com
Reduction : The resulting imine is then reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline using a reducing agent such as sodium borohydride.
Carboxamide Formation : Finally, the secondary amine of the tetrahydroisoquinoline is acylated by reaction with phenyl isocyanate or by using standard EDC/HOBt coupling with benzoic acid and aniline (B41778) in a stepwise fashion to form the target this compound. nih.govnih.gov
An alternative multi-step approach involves a reductive amination/cyclization process starting from methyl-2-(2-formylphenyl)acetate and a primary amine, which results in N-substituted 1,4-dihydro-3(2H)-isoquinolinones. uea.ac.uk While this yields an isomer, modifications to the pathway could potentially lead to the desired 2(1H)-isoquinolinecarboxamide structure. Solid-phase synthesis represents another powerful multi-step strategy, allowing for the construction of libraries of related isoquinoline derivatives on a resin support. google.com
Stereoselective Synthesis of Enantiopure this compound Derivatives
Achieving enantiopure forms of dihydroisoquinoline derivatives is crucial, as different enantiomers often exhibit distinct biological activities. Stereoselective synthesis is primarily accomplished through chiral auxiliary-mediated approaches and the application of asymmetric catalysis.
Chiral auxiliaries are employed to induce stereoselectivity during the formation of the dihydroisoquinolinone core. This strategy involves the temporary incorporation of a chiral molecule, which directs the stereochemical outcome of a key reaction step. Subsequent removal of the auxiliary yields the enantiomerically enriched product.
One such approach utilizes chiral primary amines in a reductive amination/cyclization pathway to form N-substituted 1,4-dihydro-3(2H)-isoquinolinones. uea.ac.ukresearchgate.net For instance, the reaction of methyl-2-(2-formylphenyl)acetate with chiral amines like H₂NCHMeR² can produce the corresponding dihydroisoquinolinones with modest diastereoselectivity. uea.ac.uk A notable example involves the use of H₂NCHMeFc (where Fc is ferrocenyl) as the chiral amine. While the diastereomeric ratio achieved in subsequent alkylation steps was modest (maximum dr = 1.9:1), the ferrocenyl group provided a novel method for N-deprotection using formic acid, demonstrating the dual functionality of the auxiliary. uea.ac.ukresearchgate.net
Another strategy involves the use of chiral auxiliaries like (R)-phenylglycinol to create tricyclic lactams, which then serve as precursors for stereoselective α-amidoalkylation reactions with Grignard reagents to produce enantiopure 1-substituted tetrahydroisoquinolines. researchgate.net While applied to the related tetrahydroisoquinoline core, this principle of using a removable chiral scaffold to direct stereochemistry is a foundational concept in chiral auxiliary approaches.
Asymmetric catalysis offers a more efficient route to enantiopure compounds by using a small amount of a chiral catalyst to generate large quantities of a chiral product. Both organocatalysis and transition-metal catalysis have been successfully applied to the synthesis of chiral dihydroisoquinolinone frameworks.
Organocatalysis: An organocatalytic asymmetric one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones has been developed. nih.gov This method employs a quinine-based squaramide organocatalyst (at 5 mol%) in an aza-Henry–hemiaminalization–oxidation sequence. nih.gov Starting from 2-(nitromethyl)benzaldehydes and N-protected aldimines, this process yields the target compounds as nearly single diastereomers with moderate to very good enantioselectivities (40–95% ee). nih.gov
Transition-Metal Catalysis: Palladium (Pd) catalysis has been utilized for the asymmetric oxidative annulation of N-Ts-benzamides with 1,3-dienes. bohrium.com This reaction, employing a chiral pyridine-oxazoline (PyOX)-type ligand, provides a regio- and stereoselective route to chiral 3,4-dihydroisoquinolinones. bohrium.com The process demonstrates good functional group tolerance under mild conditions. bohrium.com Furthermore, various transition metals, including rhodium, ruthenium, and iridium, have been effective in the asymmetric hydrogenation of isoquinolines and related imines to form chiral tetrahydroisoquinolines, highlighting the versatility of metal catalysis in this area. mdpi.com For example, chiral ruthenium catalysts have been immobilized on silica (B1680970) to create heterogeneous catalysts that show excellent activity and enantioselectivity in the asymmetric hydrogenation of dihydroisoquinolines. mdpi.com
| Catalytic System | Reaction Type | Substrates | Key Features | Reference |
| Quinine-based Squaramide | Organocatalytic Aza-Henry/Oxidation | 2-(Nitromethyl)benzaldehydes, Aldimines | One-pot protocol, high diastereoselectivity (trans), moderate to high ee (40-95%). | nih.gov |
| Pd(II) / Chiral PyOX Ligand | Asymmetric Oxidative Annulation | N-Ts-benzamides, 1,3-Dienes | High regio- and stereoselectivity, broad substrate scope, mild conditions. | bohrium.com |
| Chiral Titanocene Complex | Asymmetric Hydrogenation | Dihydroisoquinolines (imines) | High H₂ pressure, excellent enantioselectivity (up to 98% ee). | mdpi.com |
| Immobilized Ru-TsDPEN | Heterogeneous Asymmetric Hydrogenation | Dihydroisoquinolines | Recyclable catalyst, excellent activity and enantioselectivity. | mdpi.com |
Derivatization and Functionalization Strategies
Once the core this compound structure is synthesized, further derivatization is often pursued to modulate its properties. Functionalization can be targeted at either the N-phenyl ring of the carboxamide group or the dihydroisoquinoline nucleus itself.
Modifying the electronic and steric properties of the N-phenyl ring can significantly impact the molecule's activity. Structure-activity relationship studies on related N-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds have shown that substitution on this ring is crucial for biological efficacy. bath.ac.uknih.gov
Research into THIQ derivatives as enzyme inhibitors revealed that an N-4'-chlorophenyl substitution was particularly favorable for activity. bath.ac.uknih.gov This highlights the potential of introducing electron-withdrawing groups at the para-position of the N-phenyl ring. In a separate study focused on (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, various substituents were introduced on an N-benzyl group attached to the carboxamide. nih.gov While not directly on the N-phenyl ring, the findings from this series provide insight into the steric and electronic requirements around the carboxamide nitrogen. For instance, compounds bearing a para-fluoro substituent on the benzyl (B1604629) ring displayed high inhibitory activity against monoamine oxidase, suggesting that halogen substitution is a viable strategy for enhancing biological function. nih.gov
| Parent Scaffold | Position of Substitution | Favorable Substituent | Observed Effect | Reference |
| N-Phenyl-THIQ | 4'-position of N-phenyl ring | Chloro (-Cl) | Increased inhibitory activity. | bath.ac.uknih.gov |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | para-position of N-benzyl ring | Fluoro (-F) | High inhibitory activity against MAO-A. | nih.gov |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | meta-position of N-benzyl ring | Methoxy (-OCH₃) | Potent inhibitory activity against BChE. | nih.gov |
The dihydroisoquinoline core offers several positions for functionalization, allowing for the introduction of diverse chemical groups to alter the molecule's three-dimensional shape and properties. rsc.org Key sites for modification include the C-1 and C-4 positions.
Alkylation at the C-4 position of the 1,4-dihydro-3(2H)-isoquinolinone ring is a common strategy. uea.ac.ukresearchgate.net This can be achieved by deprotonation at the α-carbonyl position using a strong base, such as n-butyllithium, followed by the addition of an electrophile like an alkyl bromide (R³CH₂Br). researchgate.net This method has been used to introduce a variety of substituents, including alkyl, aryl, and alkenyl groups, at the C-4 position. researchgate.net
Similarly, lipophilic substitutions at the C-1 or C-4 positions of the related N-phenyl-tetrahydroisoquinoline scaffold have been shown to be beneficial for biological activity. bath.ac.uknih.gov The synthesis of spiro-isoquinoline derivatives, where the C-4 position is part of a spirocyclic system, represents a more complex modification of the core structure. nih.gov These extensive modifications highlight the versatility of the dihydroisoquinoline core in generating diverse molecular architectures. rsc.org
Structure Activity Relationship Sar Studies
Conformational and Stereochemical Influences on Biological Activity
Impact of Stereochemistry at Isoquinoline (B145761) Ring Positions
The dihydroisoquinoline core contains a stereocenter at the C1 position, and its absolute configuration is a critical factor for biological activity. Research has consistently shown that derivatives with the (S)-configuration at the C1 position exhibit potent biological effects. nih.gov For instance, a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against monoamine oxidases (MAO-A and MAO-B). nih.gov The specific use of the (S)-enantiomer in these studies underscores the stereochemical requirement for effective binding to the target enzymes. nih.govnih.gov
Conformational analyses of related 1-phenyl-tetrahydroisoquinolines indicate that the six-membered heterocyclic ring typically adopts a half-chair conformation. In this low-energy state, the bulky phenyl substituent at the C1 position preferentially occupies a pseudo-equatorial position to minimize steric hindrance. This spatial orientation dictates the presentation of the N-carboxamide portion of the molecule, influencing how it fits into the binding pocket of a target protein.
Role of Carboxamide Linkage Geometry
The carboxamide linkage (-CO-NH-) is a key structural feature, serving as a bridge between the dihydroisoquinoline core and the N-phenyl moiety. This group possesses a planar geometry due to resonance, which imparts rigidity to the molecule's backbone. ajchem-a.comnih.gov The amide bond can exist in either a cis or trans conformation, with the trans isomer being overwhelmingly favored energetically. ajchem-a.com
The hydrogen bonding capacity of the amide group is crucial for molecular recognition. ajchem-a.comresearchgate.net The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. These interactions are vital for anchoring the ligand within the active site of a biological target. Molecular docking studies of related compounds have highlighted the importance of the carboxamide moiety in forming key hydrogen bonds with amino acid residues at the active sites of enzymes, thereby contributing significantly to the binding affinity and inhibitory activity. nih.gov
Substituent Effects on the N-phenyl Moiety
Modification of the N-phenyl ring (or N-benzyl in many studied analogs) is a primary strategy for modulating the pharmacological activity of this scaffold. The electronic and steric properties of the substituents, as well as their position on the phenyl ring, have profound effects.
Electronic and Steric Properties of Phenyl Substituents
The introduction of substituents onto the N-phenyl ring alters the electronic distribution and shape of the molecule, which in turn affects its binding affinity for a target. Studies on related N-phenyl dihydroisoquinoliniums and other scaffolds have shown that electron-withdrawing groups generally enhance biological activity. mdpi.com
In a study of (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as MAO inhibitors, the nature of the substituent on the benzyl (B1604629) ring was found to be critical. nih.gov The introduction of halogen atoms, which are electron-withdrawing via induction, was a key area of investigation. Among several derivatives, the compound with a para-fluoro substituent on the benzyl ring displayed the highest inhibitory activity against MAO in initial screening. nih.gov This suggests that modulating the electronic properties of the phenyl ring is a viable strategy for enhancing potency. The general trend observed in related compound series is that electron-withdrawing substituents like halogens or trifluoromethyl groups significantly enhance activity, whereas electron-donating groups tend to cause a decrease. mdpi.com
| Compound | Substituent (R) on N-benzyl ring | MAO-A IC50 (µM) |
|---|---|---|
| 2d | 4-F | 1.38 |
| 2j | 2-Cl, 6-Cl | 2.48 |
| 2i | 2-Cl | 4.27 |
| 2p | 3-Br | 5.88 |
This table is generated based on data for N-benzyl analogs from a study on (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives. nih.gov
Positional Isomerism and Activity Modulation
The position of the substituent on the phenyl ring—ortho, meta, or para—is a critical determinant of biological activity. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com The location of the substituent influences not only the electronic effects (resonance and induction) but also the steric profile of the molecule, affecting its ability to adopt the optimal conformation for binding. youtube.comchemistrysteps.com
In studies of structurally related compounds, a clear preference for specific substitution patterns is often observed. For instance, in a series of antifungal 2-(substituted phenyl)-3,4-dihydroisoquinolin-2-iums, ortho- and para-halogenated isomers were generally more active than the corresponding meta-halogenated isomers. mdpi.com However, an ortho-nitro group led to a significant decrease in activity, likely due to steric hindrance, while meta- and para-nitro groups enhanced activity. mdpi.com This highlights the interplay between positional electronics and sterics. The para position is often favored as it allows for electronic modulation with minimal steric clash with the binding site, while ortho-substituents can introduce significant steric hindrance, potentially disrupting the required binding conformation.
| Substituent | Positional Activity Trend | Rationale |
|---|---|---|
| Halogens (F, Cl, Br) | ortho, para > meta | Favorable electronic effects at ortho/para positions. |
| Nitro (NO2) | meta, para > ortho | Steric hindrance from the ortho-nitro group likely reduces activity. |
This table summarizes general trends observed for positional isomerism in a related dihydroisoquinolinium scaffold. mdpi.com
Structural Modifications of the Dihydroisoquinoline Core
While modifications to the N-phenyl group are common, alterations to the 3,4-dihydroisoquinoline (B110456) core itself can also impact biological activity. These modifications can include the introduction of substituents on the aromatic ring of the isoquinoline or on the saturated heterocyclic portion.
For example, in the development of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as PARP inhibitors, the introduction of a fluorine atom at the 7-position of the isoquinoline core was explored. nih.gov Such modifications can influence the molecule's electronic properties, metabolic stability, and binding interactions. In another study on N-phenyl-1,2,3,4-tetrahydroisoquinolines, it was found that lipophilic substitutions at the C1 or C4 positions of the isoquinoline ring were favorable for activity. This suggests that the core can be modified to explore additional binding pockets or to enhance the physicochemical properties of the compound.
Impact of Ring Saturation and Aromaticity on Activity
The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core, a saturated version of the isoquinoline ring, is a prominent scaffold found in numerous natural products and synthetic compounds with a wide array of biological functions. nih.govrsc.org The presence of this saturated heterocyclic system is a key feature in compounds developed for various therapeutic areas, including antitumor and antibacterial applications. nih.govnuph.edu.ua
The flexibility of the dihydro- or tetrahydroisoquinoline ring, compared to its rigid, fully aromatic counterpart, allows for more optimal three-dimensional conformations to fit into the binding sites of biological targets. While direct comparative studies on the N-phenylcarboxamide series are limited, the prevalence of the THIQ scaffold in potent, biologically active molecules underscores the importance of this saturated ring system. nih.govnuph.edu.ua The SAR studies of THIQ derivatives often highlight that various functional groups on this backbone play a vital role in modulating the biological potential of the synthesized compounds. nuph.edu.ua
Influence of Substituents on the Isoquinoline Ring System
The nature and position of substituents on the N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide scaffold significantly dictate the compound's biological activity and selectivity. A study on a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which are closely related to the title compound, evaluated their inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.gov
In this series, the core structure was maintained while substituents were varied on the N-benzyl ring, which is attached to the carboxamide nitrogen. The findings revealed that both electronic and steric factors of the substituents play a crucial role. For instance, a para-fluoro substituent on the benzyl ring (Compound 2d ) resulted in the highest selective inhibitory activity against MAO-A, with an IC₅₀ value of 1.38 µM. nih.gov In contrast, other substitutions led to dual inhibition of both MAO-A and MAO-B. nih.gov Specifically, compounds with 4-methyl (2i), 3-methoxy (2p), 4-chloro (2t), and 4-bromo (2v) substituents on the benzyl ring demonstrated good inhibitory activity against both enzymes. nih.gov
The interactive table below summarizes the inhibitory activities of selected derivatives, illustrating the impact of different substituents.
| Compound | Substituent (on N-benzyl ring) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |
|---|
Development of Structure-Activity Models
To better understand and predict the biological activity of new compounds, computational models are often developed. These models provide a quantitative framework for the SAR, guiding the design of more effective molecules.
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For isoquinoline derivatives, QSAR studies have been instrumental in identifying key molecular descriptors—such as steric, electronic, and topological properties—that govern their activity. nih.govjapsonline.com
For example, a QSAR study on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives identified descriptors that were crucial for predicting their bioactivity as Aldo-keto reductase 1C3 inhibitors. japsonline.com Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to pyrimido-isoquinolin-quinone derivatives to design new antibacterial agents. nih.gov These models provide three-dimensional maps that show where steric bulk, positive or negative electrostatic potential, and hydrogen bond donors/acceptors on the molecule would enhance or diminish activity, thereby guiding future synthesis efforts. nih.gov
Ligand Efficiency and Lipophilicity Considerations
In modern drug discovery, potency alone is not the sole indicator of a promising drug candidate. Metrics such as Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE or LipE) are critical for evaluating the quality of a compound. mtak.huresearchgate.net
Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom of a molecule. wikipedia.org It provides an assessment of how efficiently a molecule utilizes its size to achieve binding affinity. A higher LE value is generally desirable, as it suggests a better fit to the target. nih.gov
Lipophilic Ligand Efficiency (LLE) relates the potency of a compound to its lipophilicity (commonly measured as logP or logD). mtak.hu It is calculated as pIC₅₀ (or pKi) minus logP. High lipophilicity can lead to problems with solubility, metabolism, and off-target toxicity. Therefore, the goal is to increase potency without a proportional increase in lipophilicity, and an LLE value greater than 5 is often considered optimal for drug candidates. mtak.hu
These efficiency metrics are crucial for guiding the optimization of lead compounds from the this compound class. By balancing potency with physicochemical properties like molecular weight and lipophilicity, researchers can prioritize candidates that are more likely to have favorable pharmacokinetic and safety profiles. mtak.hu Careful monitoring of LE and LLE helps ensure that gains in activity are not achieved at the expense of "drug-like" properties. researchgate.net
Pharmacological Activities and Preclinical Biological Evaluation
Receptor Binding and Functional Assays (In Vitro)
Derivatives of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide have been synthesized and evaluated for their inhibitory activity against both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), enzymes crucial in the degradation of monoamine neurotransmitters. nih.govnih.gov Selective inhibitors of MAO-A are considered potential treatments for depression and anxiety, while selective MAO-B inhibitors are investigated for neurodegenerative conditions like Parkinson's disease. nih.gov
In one study, a series of 29 derivatives were screened, with several compounds demonstrating significant inhibitory action. nih.gov Notably, compounds with specific substitutions on the benzyl (B1604629) ring showed potent and selective activity. For instance, a derivative with a para-fluoro (p-F) substituent (compound 2d) and another with a para-bromo (p-Br) substituent (compound 2j) were found to be selective inhibitors of MAO-A. nih.gov Conversely, other derivatives displayed non-selective inhibition, targeting both MAO-A and MAO-B. nih.govnih.gov
The inhibitory concentrations (IC₅₀) for the most active and selective MAO-A inhibitors, as well as dual inhibitors, are presented below.
| Compound ID | R Group (Substitution on Benzyl Ring) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-A |
| 2d | p-F | 1.38 | >100 | >72.46 |
| 2j | p-Br | 2.48 | >100 | >40.32 |
| 2i | p-Cl | 4.89 | 10.32 | 0.47 |
| 2p | p-I | 7.91 | 12.35 | 0.64 |
| 2t | p-CH₃ | 16.51 | 11.27 | 1.46 |
| 2v | p-OCH₃ | 11.35 | 16.21 | 0.70 |
Data sourced from Jin et al. (2023). nih.govnih.gov
Molecular docking studies suggest that these compounds interact with key amino acid residues within the active sites of the MAO enzymes. nih.govnih.gov
The same series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives was also evaluated for inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov These enzymes are targets for drugs aimed at treating Alzheimer's disease, based on the cholinergic hypothesis which links cognitive decline to reduced levels of the neurotransmitter acetylcholine. nih.gov
In the conducted in vitro assays, none of the 29 tested compounds exhibited inhibitory activity against AChE. nih.govnih.gov However, twelve of the compounds showed inhibitory effects against BChE, indicating a degree of selectivity for the latter enzyme. nih.govnih.gov
While direct studies on N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide as a kappa opioid receptor (KOR) antagonist were not identified, the closely related tetrahydroisoquinoline-3-carboxamide core is a key structural feature of potent and selective KOR antagonists. nih.govrti.org
A prominent example is JDTic, a potent and selective KOR antagonist. nih.govwikipedia.org JDTic's structure, (3R)-7-Hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide, demonstrates the importance of the tetrahydroisoquinoline-carboxamide scaffold for high-affinity binding and antagonist activity at the KOR. nih.govrti.org Research on this class of compounds has established a pharmacophore for selective KOR antagonism, though specific data for the unsubstituted this compound is not available in the reviewed literature.
Direct binding or functional data for this compound at the Translocator Protein 18 kDa (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR), is not available in the reviewed scientific literature. However, the isoquinoline (B145761) carboxamide scaffold is the foundational chemical structure for one of the most well-known and widely used TSPO-selective ligands, PK 11195. wikipedia.orgfrontiersin.orgnih.govmdpi.com
PK 11195, chemically named 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide, binds with high affinity to TSPO and has been instrumental in characterizing this receptor. wikipedia.orgnih.gov The binding of PK 11195 to TSPO is considered a key marker for neuroinflammation, as TSPO expression is upregulated in activated glial cells. wikipedia.org The established role of the isoquinoline carboxamide structure in high-affinity TSPO ligands suggests that the this compound core is a relevant pharmacophore for potential interactions with this receptor.
No research findings were identified in the reviewed literature that specifically evaluate the activity of this compound as an antagonist of the Transient Receptor Potential Melastatin Type 8 (TRPM8) channel.
The tetrahydroisoquinoline (THIQ) scaffold, particularly with N-phenyl substitution, has been investigated for its interaction with the estrogen receptor alpha (ERα). nih.govacs.org Certain N-phenyl THIQ derivatives have been identified as ER downregulator-antagonists. nih.gov The addition of an acrylic acid functionality to the THIQ scaffold yielded N-phenyl substituted compounds that bind to ERα and exhibit an antagonist phenotype. nih.gov
Further exploration of substituents on the N-phenyl ring showed that modifications could enhance binding and downregulation activity. nih.gov For example, a derivative with a p-trifluoromethoxy (p-OCF₃) group on the N-phenyl ring demonstrated increased activity in binding and downregulation assays. nih.gov These findings indicate that the N-phenyl-tetrahydroisoquinoline core is a viable scaffold for developing ERα antagonists. nih.govacs.orgresearchgate.net The tetrahydroisoquinoline scaffold was initially designed to mimic the structures of estradiol (B170435) and coumarin. frontiersin.org
Dopamine (B1211576) Transporter Activity
There is no specific data available in the public domain regarding the direct binding affinity or modulatory activity of this compound on the dopamine transporter (DAT).
Research on structurally related compounds offers some context. For instance, a series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against monoamine oxidase (MAO)-A and B, enzymes crucial for dopamine metabolism. nih.gov Several of these compounds showed inhibitory activity against both MAO-A and MAO-B. nih.gov However, this does not provide direct evidence of interaction with the dopamine transporter. The study of isoquinuclidines, which are rigid analogs of biologically active ethanolamines, has shown that certain derivatives possess binding affinity for dopamine D2 receptors, but this is a different target than the dopamine transporter.
In Vitro Cellular Activity Profiling
No specific cytotoxicity data for this compound against L929 (mouse fibroblast) or HepG2 (human liver cancer) cell lines was found in the reviewed literature.
In a study on (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivatives, the active compounds were reported to show no cytotoxicity against L929 cells. nih.gov This suggests that the core 3,4-dihydroisoquinoline (B110456) scaffold may have a favorable cytotoxicity profile in this particular cell line, but this cannot be directly extrapolated to this compound.
There is no published data on the antitumor activity of this compound in human tumor cell lines.
Research on related structures provides some insights into the potential of the broader chemical class. For example, derivatives of 3,4-dihydro-2(1H)-quinolinone, a different heterocyclic scaffold, have been investigated as tubulin polymerization inhibitors with anti-cancer activity. nih.govmdpi.com Similarly, a series of 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives were identified as potential tubulin polymerization inhibitors with cytotoxic effects. nih.gov Furthermore, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides have been evaluated as anticancer agents against colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines. mdpi.com These findings highlight the potential of related heterocyclic structures in cancer research, but direct evidence for this compound is absent.
No studies evaluating the antimicrobial efficacy of this compound against Trypanosoma cruzi or Mycobacterium species were identified. The literature contains reports on the activity of other N-phenyl-containing heterocyclic compounds and quinoxaline-2-carboxamides against these pathogens, but these compounds are structurally distinct from the subject of this article. mdpi.com
Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations (In Vitro/In Vivo, Non-Human)
Specific in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound, including plasma stability, liver S9 fraction stability, and MDCK-MDR1 cell permeability, are not available in the published literature.
General methodologies for these assays are well-established in preclinical drug discovery. Plasma stability assays are used to assess the susceptibility of a compound to degradation by plasma enzymes. Liver S9 stability assays provide information on the metabolic stability of a compound by exposing it to a mixture of microsomal and cytosolic enzymes. Permeability studies using cell lines like MDCK-MDR1 are crucial for predicting a compound's ability to cross biological barriers, such as the blood-brain barrier.
While no direct data exists for this compound, a study on a related scaffold, 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, reported favorable ADME characteristics, including high human liver microsomal and plasma stability. However, the structural differences, notably the presence of an oxo group and the position of the carboxamide, prevent direct comparison.
Investigation of Potential Off-Target Interactions (e.g., hERG Channel Affinity)
A critical aspect of preclinical drug development involves assessing the potential for a compound to interact with unintended biological targets, known as off-target effects. One of the most important off-target interactions to investigate is the affinity for the human Ether-à-go-go-Related Gene (hERG) potassium ion channel. Inhibition of the hERG channel can lead to a delay in cardiac repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram, and can increase the risk of developing a potentially fatal cardiac arrhythmia known as Torsades de Pointes.
Due to the absence of experimental data, a data table summarizing the hERG channel affinity for this compound cannot be provided. Further preclinical safety evaluations would be necessary to determine the compound's profile in this regard.
Molecular Target Identification and Mechanism of Action Studies
Identification of Key Biological Targets
The identification of specific biological macromolecules with which a compound interacts is a foundational step in drug discovery and development. For N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide, research into its direct molecular targets is ongoing. While studies on related compounds and derivatives have provided some insights into potential target classes, specific data for the parent compound is limited.
Enzyme Targets
Derivatives of the 3,4-dihydro-2(1H)-isoquinolinecarboxamide scaffold have been investigated for their effects on various enzymes. For instance, certain (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivatives have shown inhibitory activity against monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and butyrylcholinesterase (BChE). Additionally, the related N-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold has been explored for the design of inhibitors of 17β-Hydroxysteroid Dehydrogenase 1. However, specific enzyme inhibition data for this compound itself is not currently available in the reviewed literature.
Receptor Targets
The interaction of this compound with specific receptor subtypes has not been extensively characterized. While the broader class of isoquinoline (B145761) derivatives has been studied for affinity to various receptors, direct binding assays and functional studies for this particular compound are yet to be reported.
Ion Channel Interactions
Research into the effects of this compound on ion channel function is an area that requires further investigation. A study on 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives has shown affinity for the ion channel binding site of the NMDA receptor complex. This suggests that the core isoquinoline structure may have the potential for ion channel modulation, but specific electrophysiological or binding data for this compound is not presently documented.
Elucidation of Molecular and Cellular Mechanisms
Understanding how a compound modulates cellular processes at the molecular level is key to defining its mechanism of action. For this compound, the specific signaling pathways and protein-ligand interactions remain to be fully elucidated.
Signal Transduction Pathway Modulation
Currently, there is no published research that specifically details the modulation of any signal transduction pathways by this compound. Future studies will be necessary to determine if this compound affects key cellular signaling cascades.
Protein-Ligand Interaction Dynamics
Detailed studies, such as X-ray crystallography or computational modeling, to characterize the specific binding mode and interaction dynamics between this compound and its potential biological targets have not been reported. Such investigations would be invaluable in understanding the structure-activity relationship and in the rational design of more potent and selective analogs.
Computational Chemistry and Molecular Modeling
Ligand-Based Drug Design Approaches
When the three-dimensional structure of a biological target is unknown, ligand-based drug design methodologies are employed. These techniques rely on the analysis of a set of molecules known to be active against a specific target to derive a model that explains their biological activity.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore model represents the spatial arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for biological activity.
For derivatives of the 3,4-dihydro-2(1H)-isoquinolinecarboxamide scaffold, pharmacophore models can be developed based on a series of active compounds. For instance, in the design of multifunctional agents for Alzheimer's disease, the 3,4-dihydro-2(1H)-quinolinone core (a related structure) was chosen to interact with the peripheral anionic site (PAS) of acetylcholinesterase, while a dithiocarbamate (B8719985) moiety was incorporated to bind to the catalytic active site (CAS). nih.gov This strategic combination of pharmacophoric features guides the synthesis of hybrid molecules with desired multi-target activities. nih.gov Similarly, pharmacophore mapping has been successfully used for series of N-phenyl-carboxamides to identify key features for antimicrobial activity. mdpi.com These models serve as 3D queries for virtual screening of large compound libraries to identify novel hits with potentially similar biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating molecular descriptors (physicochemical properties, electronic properties, and 3D features) with activity, QSAR models can predict the potency of newly designed molecules. uran.ua
Several QSAR studies have been conducted on isoquinoline (B145761) derivatives, providing valuable insights for the design of N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide analogs. A study on 3,4-dihydro-1-isoquinolinamines as nitric oxide synthase (NOS) inhibitors revealed that the potency against neuronal NOS (nNOS) was primarily influenced by hydrophobicity, whereas activity against endothelial NOS (eNOS) was governed by steric effects (molar refractivity). nih.govresearchgate.net Another QSAR analysis on pyrimido-isoquinolin-quinone derivatives identified that antibacterial activity is explained by the steric, electronic, and hydrogen-bond acceptor properties of the compounds. nih.gov
These models, often expressed as linear equations, allow researchers to predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. plos.org
| QSAR Model Parameters for Isoquinoline Derivatives | |
| Study Focus | Nitric Oxide Synthase (NOS) Inhibitors nih.govresearchgate.net |
| Key Descriptors for nNOS | Hydrophobic properties |
| Key Descriptors for eNOS | Molar refractivity (steric effects) |
| Study Focus | Antibacterial Pyrimido-Isoquinolin-Quinones nih.gov |
| Key Descriptors | Steric properties, Electronic properties, Hydrogen-bond acceptor properties |
| Study Focus | Diuretic Quinolinecarboxamides uran.ua |
| Key Descriptors for Activity | LogP, Refractivity, Dipole moment, Molecular volume, Surface area |
Structure-Based Drug Design Approaches
When the 3D structure of the biological target is available, structure-based drug design methods can be employed. These approaches utilize the structural information of the target's binding site to design and optimize ligands with high affinity and selectivity.
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com It is widely used to understand the binding mode of active molecules and to perform virtual screening.
Derivatives of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide have been the subject of molecular docking studies to elucidate their interactions with various enzymes. nih.govnih.gov In a study targeting monoamine oxidase (MAO), docking simulations revealed key interactions between the inhibitors and amino acid residues in the active sites of MAO-A and MAO-B. nih.gov For instance, one potent dual inhibitor formed hydrogen bonds with Ser59 and Tyr60 in the MAO-B active site, while also showing π-π stacking with Tyr407 in the MAO-A active site, explaining its dual inhibitory profile. nih.gov These simulations provide a structural basis for the observed activity and guide further optimization of the scaffold.
| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| (S)-N-(3,4-dichlorobenzyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | MAO-A | -9.7 | Tyr407 (π-π T-shape), Ile23 (H-bond) | nih.gov |
| (S)-N-(3,4-dichlorobenzyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | MAO-B | -8.17 | Ser59 (H-bond), Tyr60 (H-bond) | nih.gov |
| N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamide (5a) | EGFR | -8.839 | Asp855 (H-bond), Thr854 (H-bond) | mdpi.com |
Molecular Dynamics Simulations of Ligand-Target Complexes
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. nih.gov This technique complements molecular docking by assessing the stability of the predicted binding pose and providing insights into the conformational changes that may occur upon ligand binding. utupub.fi While docking provides a static snapshot, MD simulations can reveal the flexibility of the protein and the ligand, the role of solvent molecules, and a more accurate estimation of binding free energies. uzh.ch
MD simulations are used to validate docking results and refine the understanding of ligand-protein interactions. ijnc.ir For example, after docking quinazoline (B50416) derivatives into the EGFR active site, MD simulations can be performed to confirm the stability of the complex and analyze the persistence of key interactions, such as hydrogen bonds with residues like Arg 817 and Lys 721, throughout the simulation. nih.gov The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. utupub.fi This approach provides a more realistic and dynamic picture of the binding event, which is crucial for the rational design of potent inhibitors.
De Novo Design Strategies
De novo design involves the computational construction of novel molecules with desired properties, often starting from a molecular scaffold or by placing fragments within a target's binding site. The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core, central to this compound, is considered a "privileged scaffold" in medicinal chemistry. This designation means it is a versatile framework capable of providing ligands for diverse biological targets.
The THIQ scaffold is particularly valuable for anticancer drug design due to its presence in numerous natural products with antitumor properties. nih.govmdpi.com Its synthetic accessibility makes it an ideal starting point for structure-activity relationship studies and for the de novo design of new inhibitors. plos.org By using the THIQ core as a foundation, computational methods can be employed to add functional groups and build upon the scaffold to optimize interactions with a specific cancer target, leading to the creation of entirely new and potent therapeutic agents.
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at an electronic level. For this compound, these computational methods provide a theoretical framework to predict its properties and reactivity, complementing experimental findings.
Electronic Property Analysis and Reactivity Prediction
The electronic properties of a molecule are crucial in determining its chemical behavior. Theoretical studies, often employing Density Functional Theory (DFT), can elucidate the distribution of electrons and predict regions susceptible to electrophilic or nucleophilic attack.
While specific quantum chemical studies detailing the electronic properties and reactivity of this compound are not extensively available in the public domain, general principles of computational chemistry can be applied to understand its likely characteristics. For instance, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would be critical. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity.
Molecular Electrostatic Potential (MEP) maps would be another valuable tool. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carboxamide group is expected to be a region of high electron density, making it a likely site for electrophilic attack. Conversely, the hydrogen atom of the amide group would be electron-deficient.
Table 1: Hypothetical Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | - | Relates to the ability to donate electrons. |
| LUMO Energy | - | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability. |
| Dipole Moment | - | Measures the overall polarity of the molecule. |
Note: The values in this table are hypothetical and would require specific computational studies to be determined accurately.
Conformer Generation and Energy Minimization
The three-dimensional structure of this compound is not rigid. The presence of single bonds allows for rotation, leading to various possible spatial arrangements known as conformers. Identifying the most stable conformer is essential, as it represents the most likely structure of the molecule under normal conditions.
Conformer generation algorithms systematically explore the rotational freedom within the molecule to produce a set of possible 3D structures. Following this, energy minimization calculations are performed for each conformer. These calculations, typically using methods like molecular mechanics or quantum mechanics, refine the geometry of each conformer to find its lowest energy state.
The conformer with the absolute lowest energy is termed the global minimum. The relative energies of other conformers are also important, as they can indicate the flexibility of the molecule and the accessibility of different shapes. For this compound, the orientation of the phenyl group relative to the isoquinoline ring system would be a key determinant of the conformational landscape.
Table 2: Illustrative Conformational Analysis Data
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-N-C=O) |
| 1 (Global Minimum) | 0.00 | - |
| 2 | - | - |
| 3 | - | - |
Note: This table illustrates the type of data that would be generated from a conformational analysis. Actual values are pending specific computational research.
Analytical Research Methodologies
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the characterization of N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide, offering insights into its atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this molecule would include distinct peaks for the aromatic protons on both the isoquinoline (B145761) and phenyl rings, as well as signals for the aliphatic protons of the dihydroisoquinoline core. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the amide group, carbons of the two aromatic rings, and the aliphatic carbons of the heterocyclic ring.
Illustrative ¹H NMR Data: This table represents expected chemical shift ranges based on the molecular structure.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (Phenyl & Isoquinoline) | 7.0 - 8.0 | Multiplet |
| Methylene (-CH₂-) | 2.8 - 4.0 | Triplet / Multiplet |
| Amide (-NH-) | 8.0 - 9.5 | Singlet (broad) |
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₁₆H₁₆N₂O). The fragmentation pattern observed in the mass spectrum offers additional structural information, showing how the molecule breaks apart under ionization. The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of the compound.
Expected Mass Spectrometry Data:
| Ion | Expected m/z | Description |
|---|---|---|
| [M]⁺ | 252.1263 | Molecular Ion (Calculated for C₁₆H₁₆N₂O) |
| [M+H]⁺ | 253.1335 | Protonated Molecular Ion |
Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected peaks include a strong absorption for the amide carbonyl (C=O) stretching, N-H stretching of the amide, C-H stretching from the aromatic and aliphatic portions, and C=C stretching from the aromatic rings.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (Amide) | 3300 - 3500 | Medium to strong, sharp peak |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak peaks |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium peaks |
| C=O Stretch (Amide) | 1630 - 1680 | Strong, sharp peak |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple medium to weak peaks |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for verifying the purity of this compound and for separating stereoisomers.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the compound. A reversed-phase HPLC method, using a C18 stationary phase and a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for this analysis. The compound would produce a distinct peak at a specific retention time, and the area of this peak relative to the total area of all peaks in the chromatogram is used to calculate its purity.
This compound is a chiral molecule, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. If the compound is synthesized as a racemic mixture (an equal mixture of both enantiomers), chiral chromatography is necessary to separate and quantify each enantiomer. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for the determination of enantiomeric excess (ee) or enantiomeric purity.
Crystallographic Analysis
Crystallographic analysis provides definitive proof of a molecule's three-dimensional structure, offering precise details on bond lengths, bond angles, and conformational arrangements. This data is invaluable for understanding the compound's physical and chemical properties and its interactions with biological systems. The primary method for this level of structural elucidation is X-ray crystallography.
X-ray Crystallography of the Compound
As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases, such as the Cambridge Structural Database (CSD). Consequently, detailed crystallographic parameters including the crystal system, space group, unit cell dimensions, and atomic coordinates for this specific compound are not available in the scientific literature.
The process of X-ray crystallography involves several key steps:
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound. This typically involves dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Other techniques include vapor diffusion and cooling crystallization. The goal is to have the molecules arrange themselves in a highly ordered, repeating lattice structure.
Data Collection: A suitable single crystal is mounted on a diffractometer. A focused beam of X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on the arrangement of atoms within the crystal lattice. The intensities and positions of these diffracted beams are meticulously recorded by a detector.
Structure Solution and Refinement: The diffraction data is then processed to determine the electron density distribution within the crystal. This information is used to solve the crystal structure, which involves determining the positions of the individual atoms in the unit cell. The initial structural model is then refined to achieve the best possible fit with the experimental diffraction data.
While crystallographic data for the parent compound is not available, studies on related derivatives, such as (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide, have been synthesized and studied for their biological activities. However, their crystallographic structures have also not been detailed in the available literature. The absence of this data for this compound highlights an area for future research to fully characterize this compound.
Co-crystal Structures with Biological Targets
Consistent with the lack of a published crystal structure for the compound itself, there are currently no publicly available co-crystal structures of this compound with any biological targets.
Co-crystallization with a biological target, such as an enzyme or a receptor, is a powerful technique in structural biology and drug design. It allows for the direct visualization of how a ligand binds to its target at an atomic level. This information is critical for understanding the mechanism of action and for the rational design of more potent and selective analogs. The process typically involves purifying the target protein and the ligand, mixing them in appropriate molar ratios, and setting up crystallization trials under various conditions to promote the formation of a co-crystal.
Future Research Directions and Challenges
Development of Next-Generation Analogues with Enhanced Potency and Selectivity
A primary focus of future research will be the rational design and synthesis of next-generation analogues with improved biological activity. Building upon initial findings, the goal is to enhance both the potency and the selectivity of these compounds for their intended biological targets.
Recent research has explored a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, evaluating their inhibitory effects on monoamine oxidase (MAO)-A, MAO-B, and cholinesterases (ChE). nih.gov This work provides a foundation for future structure-activity relationship (SAR) studies. nih.govnih.gov For instance, certain substitutions on the N-benzyl moiety have yielded compounds with significant inhibitory activity. nih.gov Four compounds in one study showed good inhibitory activity against both MAO-A and MAO-B, while two others demonstrated selective inhibition of MAO-A. nih.gov
Future efforts should systematically explore the chemical space around the isoquinolinecarboxamide (B1150383) core. This includes modifying substituents on both the phenyl ring and the dihydroisoquinoline nucleus. The concept of molecular hybridization, which combines pharmacophoric elements from different bioactive molecules, could be employed to design multi-target ligands. nih.gov The objective is to fine-tune the molecular architecture to maximize interactions with the target enzymes' active sites, thereby increasing potency and minimizing off-target effects.
Table 1: Inhibitory Activity of Selected (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Analogues nih.gov
| Compound | Target | IC50 (μM) | Activity Profile |
|---|---|---|---|
| 2d | MAO-A | 1.38 | Selective MAO-A Inhibitor |
| 2j | MAO-A | 2.48 | Selective MAO-A Inhibitor |
| 2i | MAO-A / MAO-B | - | Dual Inhibitor (Inhibition >50% at 100 µM) |
| 2p | MAO-A / MAO-B | - | Dual Inhibitor (Inhibition >50% at 100 µM) |
| 2t | MAO-A / MAO-B | - | Dual Inhibitor (Inhibition >50% at 100 µM) |
| 2v | MAO-A / MAO-B | - | Dual Inhibitor (Inhibition >50% at 100 µM) |
Exploration of Novel Therapeutic Applications based on Preclinical Findings
The established inhibitory activity against MAO and ChE provides a clear direction for therapeutic applications. Selective MAO-A inhibitors are primarily investigated for treating anxiety and depression, whereas MAO-B inhibitors are pursued for neurodegenerative conditions like Parkinson's and Alzheimer's disease. nih.gov Furthermore, the inhibition of butyrylcholinesterase (BChE) is considered a beneficial strategy in Alzheimer's therapy. nih.gov
Future research should aim to validate these potential applications through rigorous preclinical models. This involves assessing the efficacy of lead compounds in animal models of depression, anxiety, and neurodegeneration. Beyond these initial targets, the structural framework of dihydroisoquinolinecarboxamide may possess therapeutic potential in other areas. For example, related structures like 3,4-dihydro-2(1H)-quinolinone derivatives have been investigated as tubulin polymerization inhibitors for anticancer activity. nih.govmdpi.com This suggests that the isoquinolinecarboxamide scaffold could be explored for similar applications, warranting screening against cancer cell lines and related targets.
Addressing Synthetic Challenges for Scalable Production
The transition from laboratory-scale synthesis to large-scale industrial production often presents significant challenges. The synthesis of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives has been described involving the reaction of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with appropriate precursors in a solvent like dry tetrahydrofuran, often requiring elevated temperatures and extended reaction times. nih.gov
For scalable production, several factors must be addressed:
Cost and Availability of Starting Materials: The economic viability of the synthesis depends on readily available and affordable precursors.
Process Optimization: Reaction conditions, such as solvent choice, temperature, and reaction duration, need to be optimized for efficiency, safety, and environmental impact (green chemistry).
Purification Methods: Reliance on methods like silica (B1680970) gel column chromatography is common in labs but can be inefficient and costly at an industrial scale. nih.gov Developing robust crystallization or alternative purification techniques will be crucial.
Stereochemical Control: For chiral compounds like the (S)-enantiomer, maintaining high stereochemical purity during scale-up is essential and can be challenging.
Future work in this area will require collaboration between medicinal chemists and chemical engineers to develop a synthetic route that is not only efficient but also scalable, cost-effective, and sustainable.
Integration of Advanced Computational and Experimental Methodologies
Modern drug discovery heavily relies on the synergy between computational and experimental approaches. For the N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide scaffold, computational tools have already been applied, with molecular docking studies used to elucidate the binding interactions between active analogues and their protein targets. nih.govnih.gov
This integration can be expanded significantly:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help predict the biological activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, offering a more accurate assessment of binding stability and conformational changes. researchgate.net
Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties of the molecules, which can be correlated with their reactivity and biological activity. researchgate.netsapub.org
These in silico methods, when used to guide and interpret the results from in vitro and in vivo experimental assays, can accelerate the drug development cycle, reduce costs, and lead to the design of more effective therapeutic agents. researchgate.net
Unraveling Unexplored Biological Activities and Targets
While initial research has focused on MAOs and ChEs, it is highly probable that the this compound scaffold interacts with other biological targets. nih.gov A comprehensive understanding of the compound's pharmacology requires broad-based screening to identify these potential new targets and activities.
Future research should involve:
Broad-Panel Screening: Testing lead compounds against a wide array of enzymes, receptors, and ion channels to uncover novel biological effects.
Phenotypic Screening: Using cell-based assays to identify compounds that produce a desired physiological effect, even without prior knowledge of the specific molecular target.
Chemoproteomics: Employing advanced techniques to identify the protein binding partners of these compounds within a complex biological system.
Discovering new targets could open up entirely new therapeutic avenues for this class of molecules, extending their potential beyond the central nervous system to areas such as oncology, inflammation, or infectious diseases. nih.govmdpi.com This exploration is crucial for fully understanding the biological profile of these compounds and uncovering their complete therapeutic potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multicomponent reactions such as the Ugi-type reaction, which allows N- and C1-functionalization of tetrahydroisoquinoline scaffolds. For example, coupling 1,2,3,4-tetrahydroisoquinoline with phenylpropiolic acid and benzylisonitrile under IBX-mediated oxidative conditions yields structurally related carboxamide derivatives (73% yield) . Intermediates are typically characterized using NMR (1H/13C) to confirm regiochemistry and HPLC for purity (>95%). Mass spectrometry (HRMS or ESI-MS) validates molecular weight .
Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound in academic research?
- Methodological Answer :
- Structural Confirmation : Use 1D/2D NMR (COSY, HSQC) to resolve aromatic protons and confirm the carboxamide linkage. For example, the carbonyl signal in 13C NMR typically appears at ~170 ppm .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns (ACN/water gradient) ensures >98% purity. LC-MS further identifies impurities or degradation products .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities in derivatives .
Q. What are the standard in vitro assays used to evaluate the biological activity of this compound?
- Methodological Answer : Common assays include:
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for Alzheimer’s targets) with donepezil as a positive control. IC50 values are calculated using nonlinear regression .
- Antimicrobial Activity : Microplate Alamar Blue assays (MABA) for anti-tubercular activity against Mycobacterium tuberculosis H37Rv, with rifampicin as a reference .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC50 values .
Advanced Research Questions
Q. How can researchers optimize reaction yields and regioselectivity during the synthesis of N-phenyl-3,4-dihydroisoquinoline derivatives?
- Methodological Answer :
- Catalytic Optimization : Screen Lewis acids (e.g., ZnCl2, BF3·OEt2) to enhance cyclization efficiency in Friedel-Crafts alkylation steps .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions in thermal cyclizations .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 10–15% in Ugi-type reactions .
Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this scaffold?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -Br, -NO2) at the C6/C7 positions of the isoquinoline ring to enhance tubulin polymerization inhibition (e.g., derivatives with 6-Br substitutions show EC50 = 0.8 µM in cancer cell lines) .
- Side-Chain Engineering : Replace the phenyl group with heteroaromatic rings (e.g., pyridyl) to improve blood-brain barrier penetration for CNS targets .
- Bioisosteric Replacement : Substitute the carboxamide with sulfonamide groups to modulate solubility and binding affinity to enzymes like DprE1 in tuberculosis .
Q. How should researchers address contradictions in bioactivity data across different studies?
- Methodological Answer :
- Assay Validation : Replicate experiments under standardized conditions (e.g., ATP-based viability assays vs. resazurin-based methods) to rule out protocol-dependent variability .
- Target Engagement Studies : Use cellular thermal shift assays (CETSA) or SPR to confirm direct binding to purported targets (e.g., tubulin or AChE) .
- Metabolic Stability Testing : Incubate compounds with liver microsomes to identify metabolites that may interfere with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
